BenchChemオンラインストアへようこそ!

(1-Methyl-pyrrolidin-3-yloxy)-acetic acid

Lipophilicity XLogP3 Medicinal Chemistry

(1-Methyl-pyrrolidin-3-yloxy)-acetic acid (CAS 1353961‑39‑3, C₇H₁₃NO₃, MW 159.18) is a tertiary amine‑tethered carboxylic acid featuring a pyrrolidine ring linked to an acetic acid moiety through an ether oxygen. It belongs to the pyrrolidin‑3‑yloxy acetic acid class and is commercially available as a racemic mixture from multiple suppliers with purity typically ≥95%.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B7924757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-pyrrolidin-3-yloxy)-acetic acid
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCN1CCC(C1)OCC(=O)O
InChIInChI=1S/C7H13NO3/c1-8-3-2-6(4-8)11-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)
InChIKeyOZNOUUOWJLOZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-pyrrolidin-3-yloxy)-acetic acid procurement guide: a bifunctional pyrrolidine–acetic acid building block for medicinal chemistry libraries


(1-Methyl-pyrrolidin-3-yloxy)-acetic acid (CAS 1353961‑39‑3, C₇H₁₃NO₃, MW 159.18) is a tertiary amine‑tethered carboxylic acid featuring a pyrrolidine ring linked to an acetic acid moiety through an ether oxygen [1]. It belongs to the pyrrolidin‑3‑yloxy acetic acid class and is commercially available as a racemic mixture from multiple suppliers with purity typically ≥95% . The compound serves as a versatile small‑molecule scaffold for fragment‑based drug discovery and combinatorial library synthesis due to its bifunctional nature – a carboxylic acid handle for amide/ester coupling and an N‑methylpyrrolidine motif that can modulate physicochemical properties [1].

(1-Methyl-pyrrolidin-3-yloxy)-acetic acid substitution warning: why unpurified or close-analog replacements introduce measurable property shifts


Although several pyrrolidin‑3‑yloxy acetic acid derivatives share the same core scaffold, interchanging them without consideration of computed physicochemical properties can lead to altered permeability, solubility, and target‑binding profiles. For example, replacing the N‑methyl group with hydrogen (the unsubstituted pyrrolidine analog) changes the hydrogen‑bond donor count, lipophilicity, and basicity of the amine [1][2]. Similarly, omitting the ether oxygen (the direct 2‑(1‑methylpyrrolidin‑3‑yl)acetic acid analog) reduces topological polar surface area and hydrogen‑bond acceptor count, which can affect aqueous solubility and molecular recognition [3]. These property differences, although computed, are large enough to alter pharmacokinetic behavior in biological systems, making generic substitution inadvisable without experimental validation.

(1-Methyl-pyrrolidin-3-yloxy)-acetic acid quantitative differential evidence: computed property comparisons against three closest structural analogs


N-Methylation improves predicted lipophilicity by ΔlogP +0.4 versus the unsubstituted pyrrolidine congener

The target compound exhibits an XLogP3 value of –2.4, compared to –2.8 for the des‑methyl analog 2‑(pyrrolidin‑3‑yloxy)acetic acid, representing a ΔlogP of +0.4 [1][2]. This difference corresponds to a ~2.5‑fold increase in the predicted octanol‑water partition coefficient and indicates moderately enhanced membrane permeability potential. The values were computed using the XLogP3 algorithm (PubChem release 2019.06.18) and are consistent across the racemate and individual enantiomers [1].

Lipophilicity XLogP3 Medicinal Chemistry

Reduction of hydrogen‑bond donor count from 2 to 1 enhances predicted passive permeability versus the NH‑pyrrolidine analog

The target compound contains a single hydrogen‑bond donor (carboxylic acid OH), whereas the des‑methyl analog 2‑(pyrrolidin‑3‑yloxy)acetic acid possesses two H‑bond donors (carboxylic acid OH plus secondary amine NH) [1][2]. Empirical medicinal chemistry guidelines (e.g., Lipinski’s Rule of 5) indicate that each additional H‑bond donor can reduce passive membrane permeability by approximately 0.5–1.0 log unit. Therefore, the N‑methyl congener is predicted to have a measurable permeability advantage over the NH analog.

Hydrogen-bond donor Permeability Drug-likeness

Ether oxygen increases topological polar surface area by +9.3 Ų (23%) relative to the direct acetic acid analog, altering solubility and H‑bonding capacity

The target compound has a topological polar surface area (TPSA) of 49.8 Ų, compared to 40.5 Ų for the non‑ether analog 2‑(1‑methylpyrrolidin‑3‑yl)acetic acid, a difference of +9.3 Ų (+23%) [1][2]. The additional ether oxygen also increases the hydrogen‑bond acceptor count from 3 to 4. This elevated TPSA is expected to improve aqueous solubility while remaining below the 60 Ų threshold commonly associated with poor blood‑brain barrier penetration, positioning the compound as a balanced scaffold for both peripheral and CNS applications.

Topological polar surface area Solubility Scaffold design

(1-Methyl-pyrrolidin-3-yloxy)-acetic acid: best‑fit research and industrial application scenarios based on quantitative evidence


Fragment‑based drug discovery libraries requiring balanced CNS drug‑like properties

With an XLogP3 of –2.4, a single H‑bond donor, and a TPSA of 49.8 Ų, (1‑Methyl‑pyrrolidin‑3‑yloxy)-acetic acid occupies a favorable property space for CNS‑oriented fragment libraries [1]. Its predicted permeability advantage over the NH‑pyrrolidine analog (ΔlogP +0.4, one fewer H‑bond donor) and its enhanced solubility over the non‑ether analog (+9.3 Ų TPSA) make it a superior starting point for neuroscience‑targeted fragment elaboration [1].

Combinatorial library synthesis and parallel medicinal chemistry campaigns

The carboxylic acid handle permits high‑yielding amide or ester coupling, while the N‑methyl group pre‑installs a tertiary amine that can serve as a solubilizing group, a basic center for salt formation, or a metabolic soft spot blocker (reducing CYP450‑mediated N‑dealkylation) [1]. Purchasing the compound as a ready‑to‑use building block eliminates a chiral resolution step required for the individual enantiomers when stereochemistry is not critical, streamlining parallel synthesis workflows [1].

Physicochemical property calibration in matched molecular pair studies

The well‑characterized computed property differences between this compound and its closest analogs (NH‑pyrrolidine, non‑ether, N‑acetyl) provide an ideal matched molecular pair set for calibrating computational models of permeability, solubility, and target binding [1]. Researchers can systematically probe the impact of N‑methylation, ether insertion, and N‑acetylation on in vitro ADME endpoints while keeping the core scaffold constant [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methyl-pyrrolidin-3-yloxy)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.